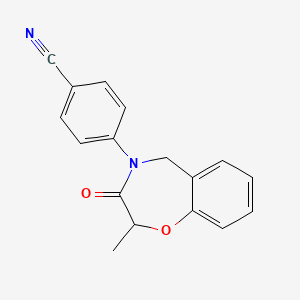

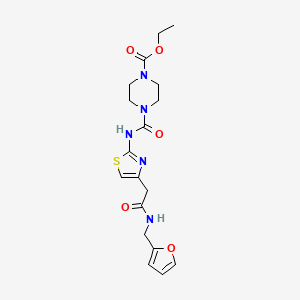

5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate” is a chemical compound with the molecular formula C16H10F3NO2S2 and a molecular weight of 369.38. It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters can be achieved using a radical approach . The Suzuki–Miyaura coupling is a commonly used method for carbon-carbon bond formation, which involves the use of organoboron reagents .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, a thiophene ring, and a trifluoromethyl group attached to a benzenecarboxylate moiety. The presence of these functional groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis

The compound’s chemical reactions could involve its functional groups. For instance, the Suzuki–Miyaura coupling reaction, which involves the transmetalation of organoboron reagents, could potentially be applicable . Additionally, the protodeboronation of boronic esters, a process that has been utilized in the synthesis of similar compounds, might also be relevant .Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Chemical Reactions

Synthesis of Trifluoromethyl-substituted Sulfur Heterocycles

The reaction of methyl 3,3,3-trifluoropyruvate with dihydrothiadiazoles yielded methyl 5-(trifluoromethyl)-1,3-oxathiolane-5-carboxylates via a regioselective 1,3-dipolar cycloaddition, showcasing the compound's role in synthesizing sulfur heterocycles with trifluoromethyl groups (Mlostoń, Gendek, & Heimgartner, 1996).

Formation of Thiazine Esters

A study demonstrated the transformation of N-substituted benzamid with HCl or TsOH into mixtures of thiazol-ones and sulfides, indicating the utility of these reactions in producing thiazine esters from thiazol-ones (Jenny & Heimgartner, 1989).

Materials Science and Photovoltaics

- Photovoltaic Performance Enhancement: A study on thermocleavable materials bearing thiazole groups demonstrated their significance in improving the photovoltaic performance and film morphology of polymer-based solar cells, highlighting the compound's potential in materials science (Helgesen et al., 2010).

Organic Synthesis

Design and Synthesis of Novel Compounds

Research on synthesizing novel compounds like ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate showcases the compound's role in organic synthesis, providing insights into methodological advancements in creating structurally complex molecules (Li-jua, 2015).

Synthesis of Anticancer Agents

A class of 1,5-diheteroaryl-1,4-pentadien-3-ones, designed as curcumin mimics and featuring thiazole rings, was synthesized and evaluated for anticancer activity, demonstrating the compound's application in developing new therapeutic agents (Wang et al., 2015).

Eigenschaften

IUPAC Name |

(5-methyl-2-thiophen-2-yl-1,3-thiazol-4-yl) 3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO2S2/c1-9-13(20-14(24-9)12-6-3-7-23-12)22-15(21)10-4-2-5-11(8-10)16(17,18)19/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCGSDDERAOLKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CS2)OC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2615390.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2615395.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea](/img/structure/B2615403.png)